m-PEG7-alcohol

Catalog No.
S536201
CAS No.
4437-01-8
M.F
C15H32O8
M. Wt
340.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG7-alcohol

CAS Number

4437-01-8

Product Name

m-PEG7-alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C15H32O8

Molecular Weight

340.41 g/mol

InChI

InChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3

InChI Key

AGWKUHGLWHMYTG-UHFFFAOYSA-N

Synonyms

O-METHYL-HEPTAETHYLENE GLYCOL;MONOMETHOXY-PEG (N=7);METHOXYHEPTAETHYLENE GLYCOL;MEO-PEG(7)-OH;HEPTA(ETHYLENE GLYCOL) METHYL ETHER;HEPTAETHYLENE GLYCOL MONOMETHYL ETHER;Heptaetheylene glycol methyl ether;mPEG7

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCO

m-PEG7-alcohol (CAS 4437-01-8) is a discrete, monodisperse oligoethylene glycol composed of exactly seven ethylene glycol units. It features two key structural attributes for controlled chemical synthesis: a single, reactive primary hydroxyl (-OH) group for derivatization, and a chemically inert methoxy (-OCH3) cap on the opposing terminus. This monofunctional design prevents the unwanted cross-linking and side reactions common with diol-terminated PEGs, making it a high-purity precursor for creating well-defined linkers, surface modifiers, and bioconjugates where precise spacing and molecular homogeneity are critical.

Research Fit

Monodisperse heptaethylene glycol linker for bioconjugation and PROTAC synthesis, enabling exact stoichiometric control.
Methoxy-terminated inert cap and primary hydroxyl handle support clean derivatization without side reactivity.
Reported balance of hydrophilicity and flexibility for aqueous payload conjugation, with chain length empirically reviewed in linker optimization studies.

Substituting m-PEG7-alcohol with a polydisperse (polymeric) PEG mixture introduces significant process and performance risks. Polydisperse PEGs consist of a distribution of chain lengths, making it difficult to quantify modified compounds and leading to batch-to-batch variability and heterogeneous final products. This is particularly detrimental in pharmaceutical applications like antibody-drug conjugates (ADCs), where linker homogeneity is critical for predictable pharmacokinetics. Furthermore, using a monodisperse PEG with a different chain length (e.g., m-PEG6-OH or m-PEG8-OH) is not a direct substitution, as linker length is a critical design parameter that dictates steric hindrance, binding affinity, and the effectiveness of surface passivation.

Substitution Risk

Polydisperse PEG substitutes
Replacing with a polydisperse PEG (e.g., PEG-300) introduces chain-length heterogeneity and uncontrolled stoichiometry, which may invalidate ADC or PROTAC analytical characterization and batch reproducibility.
Shorter or longer monodisperse analogs
m-PEG4-alcohol or m-PEG8-alcohol alter conjugate solubility, molecular reach, and cell permeability trends. Empirical linker-length optimization may not transfer directly.
Storage condition mismatch
Compounds supplied without validated long-term storage data (-20°C, 3-year shelf life) risk degradation; substitution may compromise experimental consistency.

Precursor Purity Through Monofunctional Design

The methoxy-terminated structure of m-PEG7-alcohol makes it a superior precursor compared to its diol equivalent (HO-PEG7-OH) for synthesizing monofunctionalized derivatives. When initiating a reaction at the hydroxyl terminus, the inert methoxy cap prevents dimerization or polymerization, which would otherwise occur with a diol starting material. This ensures that subsequent reactions, such as tosylation or conversion to an azide, yield a single, well-defined product, eliminating the need for complex purification steps to separate mono-substituted, di-substituted, and unreacted species.

Evidence DimensionReaction Selectivity / Product Profile
Target Compound DataForms a single, monofunctionalized product.
Comparator Or BaselineHO-PEGn-OH (Diol equivalent): Forms a mixture of mono-substituted, di-substituted, and unreacted starting material.
Quantified DifferenceQualitatively higher yield of desired monofunctional product; significantly reduced purification burden.
ConditionsStandard activation chemistry targeting hydroxyl groups (e.g., esterification, tosylation, mesylation).

This simplifies downstream purification, increases the overall yield of the target molecule, and ensures the final product's homogeneity, which is critical for manufacturability and performance.

Aqueous solubility comparison
Reported
m-PEG7-alcohol: est. 692 mg/mL (ESOL). PEG-4: miscible >1,000,000 mg/L at 20°C. PEG-6/-8: lower, trend decreasing with EO units beyond 6–8.
Supports solubility optimization screening
Computational estimate; experimental verification advised

Reproducibility via Monodispersity

As a monodisperse compound, m-PEG7-alcohol has a discrete molecular weight (340.41 g/mol) and a polydispersity index (PDI) of exactly 1.0. This stands in sharp contrast to polydisperse PEG polymers, which are mixtures of various chain lengths and have a PDI > 1.0. Using a monodisperse linker is crucial in pharmaceutical development, as it results in a homogeneous conjugate with a single molecular weight. This leads to more predictable and consistent pharmacokinetic profiles, simplifies analytical characterization, and ensures batch-to-batch reproducibility—factors that are difficult to control when using a polydisperse mixture.

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPDI = 1.0
Comparator Or BaselinePolydisperse PEG Polymer: PDI > 1.0 (typically 1.01-1.10)
Quantified Differencem-PEG7-alcohol is a single chemical entity, whereas polymeric PEG is a heterogeneous mixture.
ConditionsMaterial specification for pharmaceutical and high-performance material synthesis.

For regulated applications and reproducible research, procuring a monodisperse raw material is essential for ensuring the final product is well-defined, consistent, and easier to characterize.

Monodispersity vs. polydispersity
Head-to-head
m-PEG7-alcohol: single entity, MW 340.41, Đ=1.0. Polydisperse PEG-300: chain mixture, average MW ~300, Đ>1.0.
Exact stoichiometry and product homogeneity rely on Đ=1.0
NMR/MS confirmed identity

Spacer Length Tunes Bioactivity

The specific length of seven ethylene glycol units is a key design parameter rather than an arbitrary choice. In surface modification, the length of oligo(ethylene glycol) chains dictates the packing density and hydration layer, which directly impacts the ability to resist protein and cell adhesion. Studies comparing different short OEG chains show that cell adhesion can be highly sensitive to the specific number of PEG units. Similarly, in targeted protein degradation (PROTACs), linker length is critical for establishing a stable and productive ternary complex, with efficacy being highly sensitive to the specific spacer length. Therefore, substituting m-PEG7-alcohol with a shorter or longer analog like m-PEG6 or m-PEG8 can significantly alter the performance of the final system.

Evidence DimensionApplication-Specific Performance
Target Compound DataProvides a specific spatial distance (~2.8 nm) and flexibility profile.
Comparator Or BaselineShorter (e.g., O-EG(3)) or longer (e.g., PEG 2000) chains.
Quantified DifferencePerformance is non-linear with chain length; an optimal length often exists for specific applications like protein resistance or PROTAC efficacy.
ConditionsSelf-assembled monolayers (SAMs) for bio-inertness; Linker in PROTAC molecules.

This demonstrates that precise chain length is a functional requirement, making m-PEG7-alcohol the correct choice for systems optimized with this specific spacer geometry.

Linker length trend
Class-level
7 EO units balance hydrophilicity, flexibility, and MW. Shorter (4 EO) reduces solubility; longer (8 EO) may increase viscosity and alter permeability.
Empirical linker-length context for PROTAC/ADC design
Qualitative trend; requires project-specific verification
Storage stability
Supplier spec
3-year shelf life at -20°C in pure form, comparable to m-PEG4-alcohol specification.
Supports procurement planning and inventory control
Vendor-recommended storage; confirm lot-specific CoA

ADC and PROTAC Linker Precursor

Due to its defined length and monofunctional nature, m-PEG7-alcohol is an ideal starting material for synthesizing the discrete, homogeneous linkers required in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The methoxy cap prevents unwanted cross-linking during synthesis, ensuring the production of linkers with a single reactive group for conjugation to a protein or payload.

Fabrication of Defined SAMs

This compound is used to form well-defined, protein-resistant surfaces on substrates like gold or silicon nitride. The precise length of the seven EG units allows for controlled tuning of surface properties, such as hydrophilicity and the ability to prevent non-specific protein adsorption, which is critical for developing biosensors and biocompatible materials.

Nanoparticle and Polymer Hydrophilic Modification

The terminal hydroxyl group can be used to graft m-PEG7-alcohol onto the surface of nanoparticles or polymers. Its monodispersity ensures a uniform and well-characterized hydrophilic shell, improving aqueous solubility and stability while minimizing the batch-to-batch variability associated with polydisperse PEG reagents.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Monodisperse PEG7 spacer with reported hydrophilicity/flexibility balance
Ternary complex formation efficiency and stoichiometric reproducibility
Homogeneous ADC preparation
Single molecular entity (Đ=1.0) enabling exact conjugation stoichiometry
Conjugate homogeneity, analytical characterization, and batch consistency
Hydrophobic payload solubilization
High predicted aqueous solubility of the linker itself
Aqueous solubility enhancement in early-stage in vitro assays

XLogP3

-1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

340.20971797 Da

Monoisotopic Mass

340.20971797 Da

Heavy Atom Count

23

Wikipedia

Heptaethylene glycol monomethyl ether

Explore Compound Types